![molecular formula C20H20N4O2S B2706361 8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-26-6](/img/structure/B2706361.png)
8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Compounds within the quinazoline and triazoloquinazoline families are synthesized for their potential pharmacological properties. Studies such as those by Phillips and Castle (1980) and Bodtke et al. (2007) involve the synthesis of quinazolinium derivatives and 5-thioxo-6H-imidazo[1,2-c]quinazolines, illustrating the chemical versatility and potential for generating biologically active molecules. These synthetic routes offer insights into creating analogs with specific substitutions, such as the one mentioned, to explore their biological activities further (Phillips & Castle, 1980); (Bodtke et al., 2007).
Pharmacological Potential
Research on structurally similar compounds demonstrates significant pharmacological potential. For example, compounds within the quinazoline class have been evaluated for their cytotoxicity against cancer cell lines, showcasing their potential as anticancer agents. The study by Ovádeková et al. (2005) on a quinazoline derivative revealed cytotoxic effects on human cancer cell lines, underscoring the potential therapeutic applications of these compounds in oncology (Ovádeková et al., 2005).
Agricultural Applications
Furthermore, quinazoline derivatives have been investigated for their agricultural applications, particularly as antimicrobial agents. The synthesis and evaluation of quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety by Fan et al. (2019) highlight the exploration of these compounds for crop protection. Some derivatives exhibited potent antibacterial activities against phytopathogenic bacteria, suggesting their use as plant bactericides (Fan et al., 2019).
Mechanism of Action
Target of Action
Quinazoline derivatives, such as “8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline”, often interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of quinazoline derivatives can vary widely. Some quinazoline derivatives are known to catalyze the allylation and benzylation of carbonyl compounds . The exact mode of action for “8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline” would need to be determined through further study.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Quinazoline derivatives can affect a variety of biochemical pathways due to their potential interactions with multiple targets .
properties
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-12-5-7-14(8-6-12)11-27-20-22-16-10-18(26-4)17(25-3)9-15(16)19-21-13(2)23-24(19)20/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNVWSKLNIHCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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